5-Carboxytetramethylrhodamine
Overview
Description
5-Carboxytetramethylrhodamine: is a fluorescent dye widely used in various scientific fields. It is known for its high photostability and ability to be excited by green visible light, making it an essential tool in fluorescence microscopy and other fluorescence-based applications . The compound has the molecular formula C25H22N2O5 and a molecular weight of 430.45 g/mol .
Mechanism of Action
Target of Action
5-Carboxytetramethylrhodamine, also known as 5-TAMRA , is a fluorescent dye that primarily targets nucleic acids . It can covalently attach to DNA, making it useful in studies involving branched and duplex DNA/RNA structures .
Mode of Action
5-TAMRA interacts with its targets (nucleic acids) by forming a covalent bond . This interaction results in the labeling of the nucleic acids, which can then be detected using fluorescence microscopy . The dye is excited by the 546 nm spectral line from mercury-arc lamps used in fluorescent microscopes .
Biochemical Pathways
The primary biochemical pathway affected by 5-TAMRA is the fluorescence signaling pathway . When 5-TAMRA is bound to nucleic acids, it can be excited by specific wavelengths of light, causing it to emit light at a different wavelength. This property is used to visualize the location and movement of the labeled nucleic acids within cells .
Pharmacokinetics
As a fluorescent dye, its bioavailability is primarily determined by its ability to bind to its target (nucleic acids) and its photostability .
Result of Action
The molecular effect of 5-TAMRA’s action is the fluorescent labeling of nucleic acids . This allows for the visualization of these molecules under a fluorescence microscope. On a cellular level, this can provide valuable information about the location, movement, and interactions of nucleic acids .
Action Environment
The action, efficacy, and stability of 5-TAMRA can be influenced by various environmental factors. For instance, the intensity of the excitation light source can affect the level of fluorescence. Additionally, the dye is more photostable than other fluorophores, such as fluorescein , making it more resistant to photobleaching. The pH and temperature of the environment can also potentially impact the dye’s fluorescence .
Biochemical Analysis
Biochemical Properties
5-Carboxytetramethylrhodamine can be covalently attached to DNA and is thereby used in studies involving branched and duplex DNA/RNA structures . It is mainly used for single-molecule studies . The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding, which allows it to be used in the labeling of oligosaccharides for laser-induced fluorescence detection .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a fluorescence probe. For instance, it has been used to study the distribution of molecules such as cell-penetrating peptides . The compound influences cell function by enabling the visualization and tracking of these molecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to fluoresce upon excitation. This property is utilized in various biochemical applications, such as the labeling of biomolecules. The compound can bind to biomolecules through covalent bonding, which can lead to changes in gene expression if the biomolecule is a part of the genetic machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the fluorescence of the compound can be affected by factors such as the pH and temperature of the environment . Information on the compound’s stability and degradation over time is currently limited.
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through diffusion and possibly active transport mechanisms. Its distribution can be influenced by its covalent attachment to other biomolecules, such as DNA
Subcellular Localization
The subcellular localization of this compound can vary depending on the biomolecules it is attached to. For instance, when covalently attached to DNA, the compound is likely localized to the nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group at the 5-position . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and may require the presence of catalysts or activating agents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group can react with primary amines to form amide bonds, commonly used in labeling proteins and other biomolecules.
Click Reactions: The alkyne derivative of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to label and detect molecules.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form stable amide bonds.
Copper Catalysts: Used in click reactions to facilitate the formation of triazoles.
Major Products:
Scientific Research Applications
5-Carboxytetramethylrhodamine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Commonly used for labeling DNA, RNA, and proteins to study their structure and function.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Employed in the manufacturing of fluorescent dyes and markers for various industrial applications.
Comparison with Similar Compounds
6-Carboxytetramethylrhodamine: Another isomer with similar properties but different positional substitution.
Tetramethylrhodamine (TMR): A parent compound used for similar applications but lacks the carboxyl group.
Uniqueness: 5-Carboxytetramethylrhodamine is unique due to its high photostability and specific excitation/emission properties, making it more suitable for certain fluorescence-based applications compared to its analogs .
Properties
IUPAC Name |
3-carboxy-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMTOFQCVHHFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376330 | |
Record name | 5-TAMRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-66-4 | |
Record name | 5-TAMRA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-TAMRA?
A1: The molecular formula of 5-TAMRA is C25H23N2O7, and its molecular weight is 463.4 g/mol.
Q2: What are the characteristic excitation and emission wavelengths of 5-TAMRA?
A2: 5-TAMRA typically exhibits excitation maxima around 540-555 nm and emission maxima around 570-585 nm.
Q3: Why is 5-TAMRA considered a good FRET acceptor?
A3: [] 5-TAMRA's spectral properties make it a suitable FRET acceptor when paired with appropriate donor fluorophores like fluorescein or its derivatives. It exhibits efficient energy transfer within a specific distance range, allowing researchers to study molecular interactions and conformational changes.
Q4: How is 5-TAMRA utilized in studying proteinase activity?
A4: [, ] 5-TAMRA is often conjugated to peptide substrates designed for specific proteinases. In the intact substrate, 5-TAMRA quenches the fluorescence of a donor fluorophore, often Lucifer Yellow, through resonance energy transfer. Upon cleavage by the proteinase, the quenching is eliminated, resulting in increased fluorescence, enabling researchers to monitor the enzymatic reaction.
Q5: Can you provide an example of how 5-TAMRA is used in studying protein aggregation?
A5: [] Researchers have utilized 5-TAMRA to label amyloid beta (1-40) peptides. By mixing separately fibrillized peptides labeled with 5-TAMRA and another fluorophore, FITC, they could monitor dynamic changes in the fibril structure using fluorescence microscopy and FRET measurements.
Q6: How does 5-TAMRA contribute to DNA analysis?
A6: [, ] 5-TAMRA can be covalently linked to DNA molecules, enabling their visualization and study. This labeling strategy is helpful in techniques like fluorescence polarization, fluorescence correlation spectroscopy, and fluorescence resonance energy transfer (FRET) for investigating DNA structure, dynamics, and interactions.
Q7: Are there any applications of 5-TAMRA in live cell imaging?
A7: [] Yes, 5-TAMRA has been used in conjunction with monolayer molybdenum disulfide nanosheets (M-MoS2 NSs) to create nanoprobes for ratiometric imaging of TK1 mRNA in living cells. The approach exploits the change in FRET efficiency between FAM and TAMRA upon target binding.
Q8: Does the performance of 5-TAMRA as a fluorescent label depend on the molecule it is attached to?
A8: [] Yes, the local environment significantly influences 5-TAMRA's fluorescence properties. Studies have shown that when linked to DNA, 5-TAMRA can exhibit complex fluorescence kinetics, different from its free form, indicating the impact of the surrounding DNA structure on its photophysical behavior.
Q9: Is there research on modifying the 5-TAMRA structure to improve its properties?
A9: [] While 5-TAMRA is widely used, researchers continue to explore alternative fluorophores with potentially advantageous properties, such as enhanced brightness, photostability, or specific environmental sensitivities.
Q10: What are some future directions for research involving 5-TAMRA?
A10: [] Further research can focus on developing novel 5-TAMRA-based probes for various applications, optimizing existing techniques, and exploring its utility in emerging areas like single-molecule studies, super-resolution imaging, and theranostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.